tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDHLEBSDRZKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133616 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707369-76-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707369-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(2-fluorophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution Reactions: Substituted piperidine derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, which is essential for developing new pharmaceuticals.
Key Therapeutic Areas:
- Neurological Disorders: Investigated for potential effects on neurotransmitter systems.
- Pain Management: As a precursor in the synthesis of potent analgesics like fentanyl, it mimics endogenous opioids by binding to mu-opioid receptors, providing analgesic effects while also presenting risks of addiction and overdose .
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique fluorinated structure enhances metabolic stability and binding affinity, making it valuable for synthesizing derivatives with enhanced biological activity.
Applications in Organic Chemistry:
- Intermediate for Drug Development: Used in synthesizing various pharmaceuticals due to its reactivity patterns.
- Building Block for Agrochemicals: Its piperidine structure allows for modifications leading to new agrochemical products.
Industrial Applications
In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique properties enable its use in creating compounds with specific functionalities required in various applications.
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets in the body, such as receptors or enzymes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound is compared to analogs with modifications in the substituents on the piperidine ring. Key differences include electronic effects (e.g., fluorine vs. methoxy groups), steric hindrance, and functional group reactivity.
Table 1: Structural and Physicochemical Comparison
Biological Activity
Tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS Number: 188975-15-7) is a compound of significant interest in medicinal chemistry due to its role as a precursor in the synthesis of potent opioids, particularly fentanyl and its analogues. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 294.36 g/mol
- Boiling Point : Approximately 400.1 °C
- Density : 1.152 g/cm³
- pKa : 3.94
This compound serves primarily as a synthetic intermediate for fentanyl, which exerts its effects through:
- Target Receptors : It binds to the mu-opioid receptors in the central nervous system.
- Mode of Action : The binding mimics endogenous opioids, leading to analgesic and euphoric effects.
- Biochemical Pathways : The compound influences pathways involved in opioid receptor activation, contributing to pain relief but also presenting risks of addiction and overdose due to its potency.
Pharmacokinetics
The pharmacokinetic profile indicates a rapid onset of action with a short duration, aligning with the characteristics of fentanyl derivatives. This rapid metabolism can lead to both therapeutic benefits and increased risk of side effects, including respiratory depression and potential for abuse.
Biological Activity Studies
Recent studies have highlighted various aspects of the biological activity associated with piperidine derivatives, including:
- Cytotoxicity : Some piperidine derivatives have shown potential anticancer activity. For instance, compounds derived from similar structures have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects superior to standard treatments like bleomycin .
- P-glycoprotein Interaction : Research indicates that certain piperidine derivatives can modulate P-glycoprotein (P-gp) activity, which is crucial for drug transport across cell membranes. Compounds that stimulate P-gp ATPase activity may enhance drug absorption and reduce resistance in cancer therapies .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study explored the anticancer properties of piperidine derivatives similar to this compound. The derivatives were tested against FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity compared to conventional agents. This suggests that structural modifications in piperidine can lead to improved therapeutic profiles against resistant cancer types .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with a piperidine precursor functionalized with a 2-fluorophenyl group. Key steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Amination : Reductive amination or nucleophilic substitution to install the amino group, often requiring catalysts like Pd/C or NaBH₃CN .
- Optimization : Solvent choice (e.g., DMF or DMSO) and temperature (80–130°C) critically affect yields. For example, elevated temperatures in DMSO improve reaction rates but may degrade sensitive intermediates .
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 85–92% | ≥95% |
| Reductive Amination | NaBH₃CN, MeOH, 40°C | 70–78% | 90–93% |
| Fluorophenyl Coupling | Pd(dba)₂, XPhos, K₃PO₄, 100°C | 65–75% | 88–90% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Prioritize H, C, and F NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm fluorophenyl integration .
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity and detect trace byproducts .
- X-ray Crystallography : For unambiguous conformation analysis, though crystallization may require slow evaporation in ethyl acetate/hexane mixtures .
Q. What preliminary biological screening approaches are recommended for assessing this compound’s therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to evaluate affinity for GPCRs or neurotransmitter transporters .
- Cytotoxicity Profiling : Use MTT assays on HEK293 or HepG2 cell lines to identify off-target effects at 10–100 µM concentrations .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the chiral centers in this compound?
- Methodological Answer :
- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts during amination to induce asymmetry (e.g., 5–10 mol% loading in toluene at −20°C) .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to resolve racemic intermediates .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism spectroscopy .
Q. What computational strategies predict the binding affinity of this compound with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of serotonin receptors (e.g., 5-HT₂A PDB: 6WGT) to model interactions. Focus on fluorophenyl π-stacking and hydrogen bonding with the piperidine amine .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (human liver microsomes + NADPH) to identify rapid degradation. Introduce steric hindrance (e.g., methyl groups) to block CYP450 oxidation sites .
- Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve aqueous solubility (>100 µg/mL) and bioavailability .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Segregate organic waste containing fluorophenyl groups and incinerate via licensed hazardous waste contractors .
- Exposure Mitigation : In case of skin contact, wash with 10% ethanol/water to enhance fluorophenyl solubility, followed by soap .
Data Validation and Reproducibility
Q. When spectroscopic data conflicts with computational predictions of molecular conformation, what validation methods are essential?
- Methodological Answer :
- X-ray Validation : Compare DFT-optimized geometries with single-crystal structures. For example, torsion angles in the piperidine ring should align within 5° deviation .
- NOESY NMR : Detect through-space correlations to confirm spatial proximity of fluorophenyl and Boc groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
